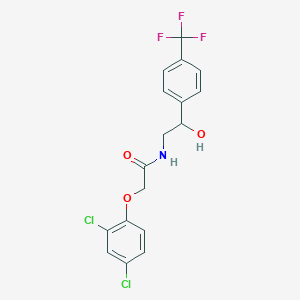

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3NO3/c18-12-5-6-15(13(19)7-12)26-9-16(25)23-8-14(24)10-1-3-11(4-2-10)17(20,21)22/h1-7,14,24H,8-9H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKOVFLDHSCORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is primarily known for its agricultural applications as a herbicide. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- Dichlorophenoxy Group : Imparts herbicidal properties.

- Trifluoromethyl Phenyl Group : Enhances lipophilicity and may influence biological interaction.

- Hydroxy Group : Potentially contributes to hydrogen bonding and solubility.

The molecular formula is , and it exhibits significant lipophilic characteristics due to the presence of trifluoromethyl and dichlorophenoxy groups.

The biological activity of this compound can be attributed to several mechanisms:

Pharmacological Studies

Recent studies have explored the pharmacological implications of compounds related to 2,4-D. For instance:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific ion channels (e.g., KV10.1) involved in tumor growth . While specific data on the compound is scarce, its structural similarities suggest potential for similar activity.

- Neurotoxicity Assessments : A study on 2,4-D demonstrated no significant neurotoxic effects in rat models, indicating a possible safety profile for related compounds .

Case Studies

- In Vitro Studies : In vitro assays using various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell growth. For example, diarylamine derivatives have been noted for their selective toxicity against cancer cells while sparing normal cells .

- Animal Models : Research involving animal models has suggested that compounds similar to this compound may not adversely affect peripheral nerve function .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related acetamide derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

This group is also associated with resistance to oxidative metabolism, a feature leveraged in agrochemicals and pharmaceuticals .

Hydrogen Bonding vs. Steric Effects : The hydroxyl group in the target compound may promote solubility through hydrogen bonding, contrasting with thioureido (7d) or thioether (RN1) substituents, which prioritize steric bulk or sulfur-mediated interactions. highlights how hydroxyl groups stabilize crystal packing via intermolecular H-bonds .

Synthetic Yields and Conditions: Derivatives like 7d and 7h () show moderate yields (58–72%) under acetonitrile-mediated conditions, while optimized routes for dichlorophenoxy acetamides (e.g., ) achieve 75% yields using THF and potassium carbonate . The target compound’s synthesis would likely require tailored conditions to accommodate the trifluoromethylphenyl group.

Thermal Stability : Melting points for ’s compounds (171–207°C) correlate with high chlorine content and rigid substituents (e.g., naphthalen-1-yl in 7h). The target compound’s trifluoromethyl and hydroxyl groups may lower its melting point relative to heavily chlorinated analogs due to reduced crystallinity .

Research Findings and Implications

- Structural Optimization : The trifluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability, making it a candidate for drug design or agrochemical development. However, its hydroxyl group necessitates formulation strategies to mitigate hygroscopicity .

- Synthetic Challenges : Introducing both hydroxyl and trifluoromethyl groups may require protective group strategies (e.g., silylation for -OH, as seen in ) to prevent side reactions during synthesis .

Preparation Methods

Nucleophilic Substitution and Amidation

This route begins with 2,4-dichlorophenol, which undergoes alkylation with chloroacetyl chloride in the presence of a base to form 2-(2,4-dichlorophenoxy)acetyl chloride. Subsequent reaction with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol yields the target compound.

Critical Parameters:

- Solvent: Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

- Base Selection: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) facilitates deprotonation of 2,4-dichlorophenol, achieving >90% conversion in alkylation steps.

- Stoichiometry: A 1:1.5 molar ratio of 2,4-dichlorophenol to chloroacetyl chloride minimizes side-product formation.

Stepwise Synthesis Optimization

Alkylation of 2,4-Dichlorophenol

In a representative procedure, 2,4-dichlorophenol (0.1 mol) is dissolved in DMF (150 mL) with KOH (0.2 mol). Chloroacetyl chloride (0.15 mol) is added dropwise at 0–5°C, followed by stirring at 40°C for 4 hours. The intermediate 2-(2,4-dichlorophenoxy)acetyl chloride is isolated via extraction with dichloromethane (DCM) and dried over anhydrous Na₂SO₄.

Amidation with 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol

The acyl chloride intermediate (0.1 mol) is reacted with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol (0.12 mol) in DMF at 80°C for 12 hours. Ammonium acetate (0.2 mol) acts as a catalyst, achieving a 68–72% yield after column chromatography (petroleum ether:ethyl acetate, 3:1).

Table 1: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alkylation | DMF | 40 | 4 | 92 |

| Amidation | DMF | 80 | 12 | 68–72 |

| Purification | DCM/MeOH | RT | – | 95 |

Alternative Oxidation-Condensation Approach

A modified method involves oxidizing 2-(2,4-dichlorophenoxy)acetamide with sodium periodate (NaIO₄) in aqueous medium to generate a reactive carbonyl intermediate, which condenses with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under reflux. This route avoids handling acyl chlorides but requires stringent pH control (pH 7–8).

Advantages:

- Eliminates need for chloroacetyl chloride, reducing toxicity risks.

- Achieves comparable yields (65–70%) with fewer purification steps.

Purification and Characterization

Column Chromatography

Silica gel chromatography using petroleum ether:ethyl acetate (3:1) resolves unreacted starting materials and byproducts. The target compound elutes at Rf = 0.45–0.5.

Crystallization

Recrystallization from ethanol:water (4:1) yields colorless crystals suitable for X-ray diffraction analysis. Hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes the crystal lattice, as observed in analogous structures.

Challenges and Mitigation Strategies

Byproduct Formation

Low Amidation Efficiency

- Issue: Steric hindrance from the trifluoromethyl group reduces nucleophilicity of the amine.

- Solution: Employ excess ammonium acetate (2.0 equiv) to drive the reaction to completion.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with nucleophilic substitutions and amide couplings. Key steps include:

- Step 1 : Reacting 2,4-dichlorophenol with chloroacetic acid under reflux in ethanol to form the phenoxy-acetic acid intermediate. Sodium hydroxide is often used to deprotonate the phenol and facilitate substitution .

- Step 2 : Coupling the intermediate with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl group shows a distinct F NMR signal at ~-60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 446.05) .

- Infrared Spectroscopy (IR) : Peaks at ~1680 cm (amide C=O) and ~1250 cm (C-O-C ether stretch) validate functional groups .

Q. What are common structural analogs of this compound, and how do they differ in activity?

Analogs often modify the phenoxy or acetamide moieties:

- Phenoxy substitutions : Replacing 2,4-dichloro with 4-fluoro (as in ) reduces steric hindrance but may alter receptor binding .

- Acetamide variations : Substituting the hydroxyl group with methoxy (e.g., ) impacts solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Enzyme Inhibition Assays : Measure IC values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like G-protein-coupled receptors .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Assay Standardization : Control variables like solvent (DMSO vs. ethanol) and cell line origin (HEK293 vs. HeLa) to minimize discrepancies .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ’s analogs) to isolate substituent effects .

Q. How can crystallographic data inform molecular interaction studies?

- Hydrogen Bond Analysis : X-ray crystallography (e.g., ) reveals intramolecular C–H···O interactions and intermolecular N–H···O bonds that stabilize the compound’s conformation .

- Solvent-Accessible Surface Area (SASA) : Calculate SASA using software like PyMOL to predict regions prone to solvent interactions or protein binding .

Methodological Guidance for Data Interpretation

- Handling Solvent Effects : Ethanol increases reaction yields but may promote esterification side reactions; dichloromethane is preferable for acid-sensitive intermediates .

- Validating Purity : Always cross-validate HPLC purity (>95%) with melting point analysis (expected range: 145–148°C) to detect crystalline impurities .

- Bioactivity Confounding Factors : Pre-treat cell lines with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.